Pyruvic acid calcium isoniazid

Beschreibung

Historical Context of Isoniazid (B1672263) Modification and Complexation Research

The journey to modify the isoniazid molecule has its roots in the early days of its clinical use. Isoniazid, first synthesized in 1912, was not recognized for its anti-tuberculosis properties until the late 1940s and early 1950s. wikipedia.orgbrieflands.com Almost immediately after its introduction as a potent anti-tuberculosis drug, researchers began to observe challenges such as the development of drug-resistant strains of Mycobacterium tuberculosis and dose-related toxicities. nih.govfrontiersin.org These early observations prompted scientific investigations into modifying the isoniazid structure to improve its efficacy and safety profile. researchgate.netasianpubs.org

One of the earliest and most persistent areas of research has been the formation of isoniazid derivatives, particularly hydrazones. nih.govfrontiersin.org This is due to the reactive nature of the terminal amino group of the hydrazide in isoniazid, which readily reacts with carbonyl compounds like pyruvic acid. nih.govfrontiersin.org The formation of such adducts was initially seen as a metabolic pathway, but soon became a deliberate strategy in medicinal chemistry to create prodrugs or compounds with altered properties. nih.govresearchgate.net The overarching goal of these early and ongoing modification efforts has been to enhance bioavailability, reduce liver toxicity, and improve activity against tuberculosis, including resistant strains. researchgate.net

Rationale for Complexation Strategies in Medicinal Chemistry Research

The deliberate formation of complexes, including salts and coordination compounds, is a well-established strategy in medicinal chemistry to address various challenges associated with drug molecules. scielo.org.mxnumberanalytics.comresearchgate.net This approach is particularly relevant in the context of re-engineering older drugs to enhance their therapeutic performance. scielo.org.mx

Addressing Challenges in Isoniazid Research

The clinical use of isoniazid, while highly effective, is not without its challenges, which have been a significant driver for research into its modification and complexation. Key issues that researchers have aimed to address include:

Drug Resistance: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis is a major global health concern. frontiersin.orgbjid.org.brmdpi.com Modification of the isoniazid molecule is a strategy explored to overcome these resistance mechanisms. scielo.org.mx

Hepatotoxicity: Isoniazid metabolism can lead to liver injury, a significant adverse effect that can limit its use and impact patient compliance. nih.govnih.gov Research has focused on creating derivatives that might have a more favorable toxicity profile. researchgate.netmdpi.com

Metabolic Instability: Isoniazid is metabolized in the body, in part through acetylation, and the rate of this process varies among individuals. nih.gov This can lead to different drug exposures and potential for toxicity. Creating more stable derivatives is a research goal. researchgate.net

Nutrient Depletion: Isoniazid can react with pyridoxine (B80251) (vitamin B6), leading to its deficiency and associated side effects like peripheral neuropathy. nih.govfrontiersin.org

Theoretical Advantages of Complex Formation in Drug Design

The formation of complexes, such as pyruvic acid calcium isoniazid, is pursued in medicinal chemistry due to a range of theoretical advantages that can be engineered by modifying the metal center and ligands. numberanalytics.comresearchgate.net These potential benefits include:

Altered Physicochemical Properties: Complexation can influence a drug's solubility, stability, and lipophilicity. ontosight.ainumberanalytics.com For instance, forming a salt can improve solubility, which may, in turn, affect absorption and bioavailability. capes.gov.br A study on isoniazone calcium pyruvate (B1213749) (a related compound) showed slower but more prolonged absorption compared to isoniazid alone. capes.gov.br

Modified Biological Activity: The coordination of a drug to a metal ion can alter its biological activity. scielo.org.mxresearchgate.net Metal complexes can interact with biological targets in unique ways not possible for the organic drug alone. numberanalytics.com This can lead to enhanced efficacy or even a different mechanism of action. scielo.org.mx

Targeted Delivery and Reduced Toxicity: By designing specific complexes, it may be possible to target specific cells or tissues, thereby increasing the therapeutic effect at the site of action and reducing systemic toxicity. numberanalytics.comresearchgate.net

Overcoming Resistance: Metal complexes may offer a way to circumvent existing drug resistance mechanisms. scielo.org.mxnumberanalytics.com They might enter the bacterial cell through different pathways or inhibit different targets than the parent drug. scielo.org.mx

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3428-05-5 |

|---|---|

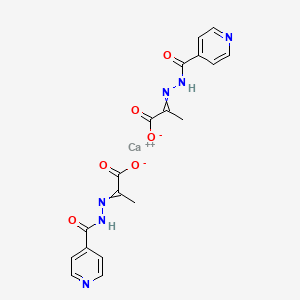

Molekularformel |

C18H16CaN6O6 |

Molekulargewicht |

452.4 g/mol |

IUPAC-Name |

calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate |

InChI |

InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2 |

InChI-Schlüssel |

MNXSNBWJLVPGGM-UHFFFAOYSA-L |

Kanonische SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Characterization of Pyruvic Acid Calcium Isoniazid

Advanced Synthetic Routes for Pyruvic Acid Calcium Isoniazid (B1672263)

The synthesis of pyruvic acid calcium isoniazid is a multi-step process that involves the initial formation of a hydrazone followed by salt formation. The efficiency and yield of this process are highly dependent on the optimization of reaction parameters.

The primary chemo-synthetic pathway for this compound involves two key reactions:

Hydrazone Formation: The initial step is the condensation reaction between isoniazid (isonicotinic acid hydrazide) and pyruvic acid. This reaction forms (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, a hydrazone. The reaction is typically carried out in a suitable solvent, such as methanol, under reflux conditions. The nucleophilic nitrogen atom of the hydrazide group in isoniazid attacks the electrophilic carbonyl carbon of the pyruvic acid, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Salt Formation: The subsequent step is the formation of the calcium salt. The carboxylic acid group of the newly formed hydrazone, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, is deprotonated by a suitable calcium-containing base. Common bases for this purpose include calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). This acid-base reaction results in the formation of this compound, where two molecules of the deprotonated hydrazone are ionically bonded to a single calcium ion (Ca²⁺). This reaction is often performed in an aqueous medium or a mixture of organic solvents and water.

An alternative approach to salt formation involves a solvent-free grindstone neutralization reaction, where the carboxylic acid and the calcium base are milled together in the solid phase. This method can be more environmentally friendly by reducing solvent waste.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The initial hydrazone formation is typically favored by heating, often at the reflux temperature of the chosen solvent, to increase the reaction rate. For the salt formation step, the temperature can influence the solubility of the reactants and the final product.

Solvent: The choice of solvent is critical for both steps. For the hydrazone formation, alcohols like methanol are commonly used as they effectively dissolve the reactants. For the salt formation, the solvent system must allow for the dissolution of the carboxylic acid and the calcium base, and facilitate the precipitation of the final calcium salt.

Stoichiometry: The molar ratio of the reactants plays a significant role. For the hydrazone formation, a slight excess of pyruvic acid may be used to ensure complete conversion of the isoniazid. In the salt formation step, a stoichiometric amount of the calcium base is typically used to ensure complete conversion to the salt without introducing impurities.

pH: For the salt formation, maintaining an appropriate pH is important to ensure the deprotonation of the carboxylic acid and the stability of the resulting salt.

| Synthetic Method | Typical Yield | Advantages | Disadvantages |

| Solution-Phase Synthesis | High | Good control over reaction conditions, facilitates purification. | Requires significant solvent usage, may require longer reaction times. |

| Grindstone (Solvent-Free) Method | Moderate to High | Environmentally friendly, potentially faster reaction times. | May be less suitable for large-scale production, purification can be more challenging. |

Interactive Data Table: Synthetic Methodologies Comparison

Spectroscopic and Computational Analysis of this compound Structure

The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational analysis to confirm its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2-(2-isonicotinoylhydrazineylidene)propanoate anion would be expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the N-H proton of the hydrazone moiety. The aromatic protons of the pyridine ring typically appear as doublets in the downfield region. The methyl protons would appear as a singlet in the upfield region. The N-H proton signal is often broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons of the amide and carboxylate groups, the carbons of the pyridine ring, the imine carbon of the hydrazone, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted NMR Data for the 2-(2-isonicotinoylhydrazineylidene)propanoate Anion

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C-H (ortho to N) | 8.6 - 8.8 | 150 - 152 |

| Pyridine C-H (meta to N) | 7.7 - 7.9 | 121 - 123 |

| N-H | 11.0 - 12.0 (broad) | - |

| C=O (Amide) | - | 162 - 164 |

| C=O (Carboxylate) | - | 165 - 167 |

| C=N (Imine) | - | 140 - 142 |

| CH₃ | 2.1 - 2.3 | 12 - 14 |

Interactive Data Table: Predicted NMR Chemical Shifts

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing the 2-(2-isonicotinoylhydrazineylidene)propanoate anion in negative ion mode.

The mass spectrum would be expected to show a prominent peak for the [M-Ca]²⁻ or [M-2H+Ca]²⁺ ion, confirming the presence of the calcium salt. In tandem MS (MS/MS), the fragmentation of the 2-(2-isonicotinoylhydrazineylidene)propanoate anion would provide valuable structural information.

Proposed Fragmentation Pattern:

A likely fragmentation pathway for the 2-(2-isonicotinoylhydrazineylidene)propanoate anion would involve the initial loss of carbon dioxide (CO₂) from the carboxylate group. Further fragmentation could involve cleavage of the N-N bond of the hydrazone, leading to the formation of the isonicotinoyl cation or radical, and cleavage of the C-C bond adjacent to the imine.

Predicted Key Fragments in Mass Spectrometry

| m/z (negative ion mode) | Proposed Fragment |

| 206.06 | [M - H]⁻ (2-(2-isonicotinoylhydrazineylidene)propanoate anion) |

| 162.05 | [M - H - CO₂]⁻ |

| 120.04 | [Isonicotinoyl fragment]⁻ |

| 106.04 | [Pyridine-4-carboxamide]⁻ |

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a important technique for identifying the functional groups within a molecule and probing the interactions between different molecular components. For this compound, an FTIR spectrum would reveal characteristic vibrations of the isoniazid and pyruvinate moieties and provide evidence of salt formation.

Based on numerous studies of isoniazid and its metal complexes and co-crystals, the FTIR spectrum is expected to show significant shifts in the vibrational frequencies of key functional groups upon the formation of the calcium salt. The interaction between the calcium ion and the carboxylate group of pyruvic acid, as well as potential coordination with the isoniazid molecule, would alter the electronic environment and, consequently, the bond vibrational energies.

Key spectral regions of interest would include the carbonyl stretching vibrations of both the pyruvic acid carboxylate and the isoniazid amide, as well as the N-H stretching and bending modes of the isoniazid hydrazide group. In the free isoniazid molecule, the amide C=O stretching vibration typically appears around 1663-1669 cm⁻¹ ajol.inforesearchgate.netnih.gov. The N-H stretching bands are observed at approximately 3304 cm⁻¹ and 3214 cm⁻¹ ajol.info.

Upon formation of the calcium salt, the deprotonation of pyruvic acid to pyruvate (B1213749) would be evidenced by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻). Furthermore, interaction of the calcium ion with the isoniazid's carbonyl oxygen or hydrazide nitrogen would likely cause a shift in the corresponding vibrational frequencies. Coordination to the carbonyl oxygen typically results in a negative shift of the C=O stretching frequency ajol.info. Shifts in the N-H bands would also indicate involvement of the hydrazide group in coordination orientjchem.org.

A hypothetical FTIR data table for this compound, based on typical values for isoniazid and expected shifts upon salt formation and coordination, is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Isoniazid) | ~3300-3100 | May broaden or shift upon coordination. |

| C-H Stretch (Aromatic) | ~3100-3000 | Characteristic of the pyridine ring. |

| C=O Stretch (Amide I, Isoniazid) | ~1650-1670 | Shift indicates interaction with calcium. |

| C=O Stretch (Pyruvate) | Not Applicable | Replaced by carboxylate stretches. |

| COO⁻ Asymmetric Stretch (Pyruvate) | ~1580-1620 | Key indicator of salt formation. |

| N-H Bend (Amide II, Isoniazid) | ~1550 | May shift upon coordination. |

| C=N and C=C Stretch (Pyridine Ring) | ~1600-1400 | Characteristic of the isoniazid ring structure. |

| COO⁻ Symmetric Stretch (Pyruvate) | ~1400-1420 | Key indicator of salt formation. |

| M-O and M-N Vibrations | ~400-600 | Appearance of new bands in this region would suggest direct coordination between calcium and the isoniazid/pyruvate ligands. |

Computational Chemistry Approaches to this compound Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, offers powerful tools to predict and analyze the structure, stability, and electronic properties of molecules for which experimental data is scarce.

Density Functional Theory (DFT) Calculations:

DFT calculations could be employed to model the geometry of this compound. By using a suitable basis set, such as 6-31G++(d,p), researchers can optimize the molecular structure to find its lowest energy conformation tandfonline.comtandfonline.com. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. The calculated FTIR spectrum can then be compared with experimental data to validate the proposed structure. The calculations would help in assigning the observed spectral bands to specific vibrational modes of the molecule, confirming the coordination sites of the calcium ion. Computational studies on other isoniazid-metal complexes have successfully used DFT to elucidate coordination modes and interpret spectroscopic data scielo.brresearchgate.net. For instance, DFT calculations on a silver(I)-isoniazid complex suggested that the most stable coordination is bidentate, involving both the hydrazide nitrogen and the carbonyl oxygen scielo.br. A similar approach could be applied to the calcium complex.

Molecular Dynamics (MD) Simulations:

MD simulations could provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations model the movement of atoms over time, offering a picture of the conformational flexibility of the molecule and its interactions with solvent molecules. This would be particularly useful in understanding how the compound might behave in a biological context.

Molecular Docking:

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. While outside the direct scope of structural characterization, it is a key application of computational chemistry for drug development. Docking studies have been performed on isoniazid and its derivatives to understand their interaction with biological targets like the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis bohrium.comresearchgate.net. Similar studies could be performed for this compound to predict its binding affinity and mode of interaction with relevant enzymes.

Crystallographic Studies of this compound and Related Coordination Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the crystallographic databases, extensive research on isoniazid co-crystals and coordination complexes provides a strong basis for predicting its likely solid-state structure.

Isoniazid is a versatile molecule for crystal engineering due to its hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the pyridine nitrogen and the carbonyl oxygen) mdpi.com. This allows it to form robust and predictable supramolecular synthons, which are recurring patterns of non-covalent interactions.

One of the most common and stable synthons formed by isoniazid is the acid-pyridine heterosynthon, where the carboxylic acid group of a co-former donates a proton to the nitrogen atom of isoniazid's pyridine ring via a strong O-H···N hydrogen bond acs.orgresearchgate.netrsc.org. In the case of this compound, it is highly probable that the pyruvic acid would be deprotonated to form a pyruvate anion, which would then interact with the calcium cation. The isoniazid molecule could then interact with this ionic pair through a variety of non-covalent interactions.

The hydrazide moiety of isoniazid is also frequently involved in hydrogen bonding, forming either N-H···O or N-H···N bonds, which can lead to the formation of dimers or extended chains researchgate.net.

Given the presence of a divalent calcium cation, the crystal structure would likely be that of a coordination polymer or a metal-organic framework. The calcium ion could coordinate to the carboxylate group of the pyruvate and potentially to the carbonyl oxygen and/or the terminal amine nitrogen of the isoniazid molecule. The specific coordination geometry around the calcium ion would depend on factors such as the stoichiometry of the components and the crystallization conditions.

In the absence of a specific crystal structure for this compound, the table below summarizes common supramolecular synthons observed in isoniazid co-crystals with carboxylic acids, which could be relevant to the packing of the title compound.

| Supramolecular Synthon | Description |

| Acid-Pyridine Heterosynthon | A strong hydrogen bond between the carboxylic acid proton and the pyridine nitrogen of isoniazid. |

| Hydrazide-Hydrazide Homodimer | Two isoniazid molecules linked by a pair of N-H···O hydrogen bonds between their hydrazide groups. |

| Acid-Hydrazide Heterosynthon | Hydrogen bonding between the carboxylic acid and the hydrazide group of isoniazid. |

| C-H···O Interactions | Weaker hydrogen bonds involving the C-H bonds of the pyridine ring and oxygen acceptors. |

| π-π Stacking | Stacking interactions between the aromatic pyridine rings of adjacent isoniazid molecules. |

The study of such related structures is crucial for understanding the principles of molecular recognition and for the rational design of new solid forms of active pharmaceutical ingredients with desired physicochemical properties.

Pre Clinical Molecular and Biochemical Investigations of Pyruvic Acid Calcium Isoniazid

Fundamental Biochemical Mechanisms of Action

The mechanism of action of pyruvic acid calcium isoniazid (B1672263) is intrinsically linked to its parent compound, isoniazid (INH). INH is a prodrug, meaning it requires activation within the target organism to exert its therapeutic effect. wikipedia.orgekb.eg The presence of the pyruvic acid moiety may influence its properties, but the core anti-mycobacterial action is understood to derive from the isoniazid component.

Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgekb.egdrugbank.com This activation process is crucial for the drug's efficacy. KatG catalyzes the oxidation of isoniazid, leading to the formation of an isonicotinic acyl radical. wikipedia.orgnih.govresearchgate.net This highly reactive species can then spontaneously couple with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a nicotinoyl-NAD adduct. wikipedia.orgnih.gov It is this adduct that is the primary active form of the drug. nih.govdiva-portal.org

While the specific activation of pyruvic acid calcium isoniazid has not been detailed as extensively, it is believed to follow a similar pathway. The isoniazid part of the molecule is the active component against Mycobacterium tuberculosis. In the body, isoniazid can react non-enzymatically with endogenous keto acids like pyruvic acid to form hydrazones. nih.govnih.govfrontiersin.org The formation of the isoniazid-pyruvic acid hydrazone is a known metabolic reaction. nih.govfrontiersin.org It is plausible that this compound, upon administration, releases isoniazid which is then activated by the mycobacterial KatG enzyme.

The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, known as InhA. wikipedia.orgnih.govvulcanchem.com The INH-NAD adduct binds tightly to InhA, inhibiting its function. drugbank.comnih.govdiva-portal.org InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria, which is responsible for the synthesis of mycolic acids. wikipedia.orgdiva-portal.orgnih.gov Mycolic acids are long, branched-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. ontosight.aiwikipedia.orgnih.gov By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. ontosight.aivulcanchem.comnih.gov The inhibition of mycolic acid synthesis is considered the primary mechanism of action for isoniazid and its derivatives. nih.gov

Beyond mycolic acid synthesis, another potential target for isoniazid derivatives is isocitrate lyase (ICL). nih.govncats.io ICL is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway that allows bacteria like M. tuberculosis to survive on fatty acids as a carbon source, which is particularly important during the persistent or dormant phase of infection. nih.govnih.govmdpi.com Since humans lack this enzyme, it represents an attractive target for selective drug design. nih.gov Studies on pyruvate-isoniazid analogs have shown their potential as inhibitors of ICL. nih.govncats.ionih.gov This suggests that this compound may have a dual mode of action, targeting both actively replicating and persistent mycobacteria. The inhibition of ICL is also noted to be affected by calcium ions. uniprot.org

Table 1: Key Enzymes Inhibited by this compound and its Analogs

| Enzyme Target | Pathway | Role in M. tuberculosis | Consequence of Inhibition | Citations |

| InhA (Enoyl-ACP reductase) | Mycolic Acid Biosynthesis | Elongation of fatty acids for mycolic acid synthesis. | Disruption of cell wall integrity, leading to cell death. | wikipedia.orgdrugbank.comnih.govdiva-portal.orgvulcanchem.comnih.gov |

| Isocitrate Lyase (ICL) | Glyoxylate Shunt | Enables survival on fatty acids during dormant infection. | Impaired persistence and virulence. | nih.govncats.ionih.govmdpi.com |

Recent in vitro studies have explored the effects of this compound on cellular signaling pathways beyond direct enzyme inhibition in mycobacteria. wjpls.org These investigations have utilized human cell lines to understand the broader biological activities of the compound.

One study evaluated the impact of this compound on HT-29 colorectal cells and human umbilical vein endothelial cells (HUVECs). wjpls.org The results demonstrated that the compound could downregulate the expression of key proteins involved in inflammation and angiogenesis. Specifically, a reduction in the expression of nuclear factor-kappa B (NF-κB) and vascular endothelial growth factor A (VEGF-A) was observed in HT-29 cells. wjpls.org Furthermore, the expression of vascular endothelial growth factor receptor 2 (VEGFR-2) was downregulated in HUVEC cells. wjpls.org

NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. frontiersin.orgnih.gov VEGF-A and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels. nih.gov The downregulation of these proteins suggests that this compound may possess anti-inflammatory and anti-angiogenic properties. wjpls.org These findings were confirmed by both indirect immunofluorescence and Western blot analysis, which showed a significant decrease in the protein levels of NF-κB and VEGF-A. wjpls.org

Table 2: In Vitro Effects of this compound on Gene and Protein Expression

| Cell Line | Target Protein/Gene | Observed Effect | Potential Implication | Citations |

| HT-29 (Colorectal) | NF-κB | Downregulation | Anti-inflammatory | wjpls.org |

| HT-29 (Colorectal) | VEGF-A | Downregulation | Anti-angiogenic | wjpls.org |

| HUVEC (Endothelial) | VEGFR-2 | Downregulation | Anti-angiogenic | wjpls.org |

Cellular Interactions and Intracellular Fate in Pre-clinical Models

The effectiveness of an antimicrobial agent is not only dependent on its mechanism of action but also on its ability to reach its intracellular target.

The uptake of isoniazid into mycobacterial cells is understood to occur via passive diffusion. unam.mx As a small, uncharged molecule, it can readily pass through the mycobacterial cell envelope. It is expected that this compound, or at least its isoniazid component, utilizes a similar mechanism to enter M. tuberculosis.

In mammalian cells, the uptake of pyruvic acid is a well-characterized process. Pyruvate (B1213749) is transported across the cell membrane by specific monocarboxylate transporters. Once inside the cell, it is a key intermediate in cellular metabolism. drugbank.com The combination of isoniazid with pyruvic acid in a calcium salt form might influence its solubility and stability, which could potentially affect its uptake dynamics, though specific studies on the uptake of the combined molecule are limited. ontosight.ai One study on HUVEC and HT-29 cells demonstrated that this compound exerts intracellular effects, indicating its successful uptake into these mammalian cells. wjpls.org

Once inside the mycobacterial cell, the activated form of isoniazid, the INH-NAD adduct, localizes to its target, InhA, which is a cytoplasmic enzyme. wikipedia.org This interaction within the cytoplasm is what leads to the inhibition of mycolic acid synthesis.

In mammalian cells, isoniazid is known to be distributed into all tissues and body fluids. inchem.org Studies have shown that isoniazid and its metabolites can be found in various cellular compartments. The effects of this compound on NF-κB, which is primarily located in the cytoplasm and translocates to the nucleus upon activation, and on the membrane-bound receptor VEGFR-2, suggest that the compound or its active components can interact with different cellular compartments in mammalian cells. wjpls.org However, detailed studies specifically tracking the intracellular localization and compartmentalization of the intact this compound molecule are not extensively available.

Effects on Cell Viability and Proliferation in In Vitro Assays (e.g., MTT assay, Tubulogenesis assay)

Research into the in-vitro effects of this compound has demonstrated significant biological activity in cellular models. wjpls.org Studies utilizing colorectal (HT-29) and endothelial (HUVEC) cells have shown that this derivative compound possesses strong cytotoxic and anti-angiogenic properties. wjpls.org

The MTT assay, a colorimetric assay for assessing cell metabolic activity, was used to measure the impact on cell viability. Results indicated that this compound markedly reduced the viability of both HT-29 and HUVEC cells compared to control groups. wjpls.org This suggests the compound either induces cell death or inhibits cellular proliferation, which are key targets in therapeutic research. wjpls.org

In addition to cytotoxicity, the compound's effect on angiogenesis was evaluated using a tubulogenesis assay with HUVEC cells. The assay, which models the formation of new blood vessels, showed that this compound inhibited the formation of tube-like structures. wjpls.org This anti-angiogenic activity was further supported by the observed downregulation of key regulatory proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor A (VEGF-A) and its receptor (VEGFR-2), as well as the inflammatory mediator Nuclear Factor-kappa B (NF-κB). wjpls.org

The table below summarizes the key findings from the in-vitro assays performed on this compound.

| Assay | Cell Line(s) | Observed Effect | Key Protein Expression Changes | Reference |

|---|---|---|---|---|

| MTT Assay | HT-29, HUVEC | Significant reduction in cell viability | Not Applicable | wjpls.org |

| Tubulogenesis Assay | HUVEC | Inhibition of tube formation | Not Applicable | wjpls.org |

| Indirect Immunofluorescence & Western Blot | HT-29, HUVEC | Downregulation of target proteins | Decreased NF-κB, VEGF-A (in HT-29) and VEGFR-2 (in HUVEC) | wjpls.org |

These findings collectively suggest that this compound targets multiple pathways involved in cell viability and angiogenesis, indicating its potential as a therapeutic agent. wjpls.org

Formation and Role of Isoniazid-Pyruvic Acid Hydrazones

Chemical Condensation Reactions of Isoniazid with Pyruvic Acid in Biological Systems

In biological systems, isoniazid (INH) can react with endogenous carbonyl compounds, including pyruvic acid, to form corresponding hydrazones. nih.govnih.govmdpi.combenthamscience.com This reaction is a chemical condensation. nih.gov The formation of the isoniazid-pyruvic acid hydrazone occurs due to the highly reactive and nucleophilic nature of the terminal amine (-NH2) group of the hydrazide moiety in the isoniazid molecule. nih.govfrontiersin.org This group readily attacks the carbonyl carbon of pyruvic acid. nih.gov

This process has been observed in vivo, as isoniazid-pyruvic acid hydrazone is a known metabolite of INH found in the urine of patients undergoing treatment. nih.govbenthamscience.com It is considered an acid-labile hydrazone, and some research suggests it is primarily formed in the bladder. inchem.org The formation of this hydrazone is a significant metabolic pathway for isoniazid, alongside acetylation and hydrolysis. nih.govbenthamscience.com The isoniazid-pyruvic acid hydrazone has been found to be more prominent than the hydrazone formed with α-ketoglutaric acid. nih.govfrontiersin.org The synthesis of this hydrazone can be achieved in a laboratory setting by refluxing isoniazid with pyruvic acid in a solvent like methanol. nih.gov

Enzymatic vs. Non-Enzymatic Formation of Hydrazones

The formation of hydrazones from the reaction of isoniazid with keto acids like pyruvic acid is a non-enzymatic chemical reaction. nih.govnih.gov It does not require a catalyst and occurs spontaneously due to the inherent reactivity of the molecules involved. nih.gov

This stands in contrast to the major metabolic pathway of isoniazid, which is acetylation to form acetylisoniazid (B140540). benthamscience.com The acetylation process is an enzymatic reaction catalyzed by the enzyme N-acetyltransferase-2 (NAT-2), which is predominantly expressed in the liver and gastrointestinal tract. nih.gov The rate of this enzymatic reaction is subject to genetic polymorphism, leading to different "acetylator" phenotypes (slow, intermediate, and rapid) in the population, which can affect the drug's efficacy and toxicity profile. benthamscience.com Therefore, while other key metabolic transformations of isoniazid are enzyme-dependent, its condensation with pyruvic acid to form a hydrazone is a direct, enzyme-independent chemical process. nih.gov

Proposed Biological Activity of Isoniazid-Pyruvic Acid Hydrazones in Microbial Metabolism

The formation of isoniazid-pyruvic acid hydrazones is not merely a metabolic byproduct; the resulting compounds are themselves subjects of research for their potential biological activities. It has been proposed that these hydrazones could exert their own antitubercular effects by acting as intermediates in the amino acid metabolism of Mycobacterium. nih.govfrontiersin.org

Synthetically created derivatives based on the isoniazid-pyruvic acid hydrazone scaffold have shown promising antimycobacterial activity. nih.gov In one study, a series of N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides, which are amide derivatives of the isoniazid-pyruvic acid hydrazone, exhibited low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov Some of these derivatives showed activity comparable to or even greater than the parent isoniazid. nih.gov The proposed mechanism of action for some of these hydrazone derivatives involves the inhibition of mycolic acid biosynthesis, which is a critical component of the mycobacterial cell wall and the primary target of isoniazid itself. nih.gov

Furthermore, the formation of hydrazones by blocking the terminal -NH2 group of isoniazid has been suggested as a strategy to reduce the toxicity associated with the parent drug. mdpi.com

Pre Clinical Efficacy Studies and Disease Modeling of Pyruvic Acid Calcium Isoniazid

In Vitro Antimicrobial Efficacy Against Relevant Pathogens

Research into the direct in vitro antimicrobial efficacy of Pyruvic acid calcium isoniazid (B1672263) against specific pathogens is not extensively detailed in available scientific literature. However, studies have explored its biological activity in human cell line models, focusing on its cytotoxic and anti-angiogenic properties as potential mechanisms for treating tuberculosis. wjpls.org One study investigated the effects of Pyruvic acid calcium isoniazid on HT-29 colorectal cells and Human Umbilical Vein Endothelial Cells (HUVEC) to assess its potential as an anti-tuberculosis agent by targeting pathways involved in disease progression. wjpls.org

The findings from this research indicated that this compound exhibits significant biological activity, reducing cell viability and inhibiting angiogenesis, which is the formation of new blood vessels. wjpls.org Furthermore, the compound was shown to downregulate the expression of key proteins associated with inflammation and cell growth, such as NF-κB and VEGF-A. wjpls.org

Interactive Table: In Vitro Effects of this compound on Human Cell Lines

| Parameter Measured | Assay Used | Cell Line(s) | Key Finding | Source |

|---|---|---|---|---|

| Cell Viability | MTT Assay | HT-29, HUVEC | Demonstrated strong cytotoxic activity through a significant reduction in cell viability. wjpls.org | wjpls.org |

| Angiogenesis Inhibition | Tubulogenesis Assay | HUVEC | Caused a marked decrease in the formation of tube-like structures, indicating anti-angiogenic potential. wjpls.org | wjpls.org |

| Protein Expression | Indirect Immunofluorescence, Western Blot | HT-29, HUVEC | Significantly reduced the expression levels of NF-κB and VEGF-A proteins. wjpls.org | wjpls.org |

Specific data from peer-reviewed literature detailing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against relevant microbial pathogens, such as Mycobacterium tuberculosis, are not available in the current body of scientific research. The primary focus of existing studies has been on the compound's effects on human cell biological pathways rather than direct antimicrobial metrics. wjpls.org

There is currently no available research data comparing the in vitro activity of this compound against both drug-sensitive and drug-resistant strains of pathogenic microbes. Further studies are required to determine its spectrum of activity and its potential efficacy in the context of antimicrobial resistance.

Detailed studies on the time-kill kinetics and growth curve analysis of specific pathogens following exposure to this compound have not been reported in the available scientific literature. This information is crucial for understanding the pharmacodynamics of a potential antimicrobial agent and would be a necessary component of future pre-clinical evaluations.

In Vivo Pre-clinical Efficacy Models

The evaluation of this compound in in vivo pre-clinical models is a critical next step for its development. However, the current scientific literature indicates a lack of completed in vivo efficacy studies for this specific compound.

As of now, no studies have been published that evaluate the efficacy of this compound in established animal models of microbial infections, including murine tuberculosis models. The primary research available suggests that this compound is a promising candidate for further exploration and recommends that its efficacy be evaluated in in vivo models to build upon the foundational in vitro data. wjpls.org

While no in vivo studies specific to this compound have been performed, the methodological approach for future research would likely follow established protocols for anti-tuberculosis drug evaluation. The selection of an appropriate animal model is a critical consideration in pre-clinical research to ensure that the findings are as predictive as possible of human outcomes. rti.org

The murine (mouse) model is the most widely used for studying tuberculosis due to its cost-effectiveness, well-characterized genetics, and the ability to mimic key aspects of human TB infection. rti.orgnih.govnih.govmdpi.com Methodological considerations for evaluating a new compound like this compound would involve:

Acute Models: Used to assess the early bactericidal activity (EBA) of a drug, which is a measure of its ability to kill rapidly replicating bacilli. nih.govnih.gov

Chronic Models: Employed to evaluate the sterilizing activity of a drug, or its capacity to eliminate persistent, slow-replicating bacteria, which is crucial for preventing disease relapse. nih.gov

Specialized Mouse Strains: For certain research questions, specialized mouse strains may be selected. For example, the C3HeB/FeJ mouse model develops human-like caseous necrotic granulomas, making it particularly useful for assessing drug efficacy against latent tuberculosis infection. nih.gov

The design of such pre-clinical studies would involve infecting the animals with a virulent strain of M. tuberculosis, followed by a treatment period with the investigational compound. Efficacy would be determined by measuring the reduction in bacterial load in target organs, such as the lungs and spleen, compared to untreated control groups. rti.org These established models provide a framework through which the in vivo potential of this compound could be systematically investigated.

Assessment of Bacterial Load Reduction in Animal Tissues

Following a comprehensive review of available scientific literature, no preclinical studies assessing the reduction of bacterial load in animal tissues for the specific compound this compound were identified. While research exists on the parent compound, isoniazid, and various other derivatives in animal models of tuberculosis, data specifically pertaining to the in vivo efficacy of this compound in reducing bacterial colony-forming units (CFU) in organs such as the lungs and spleen is not present in the public domain.

One available study on this compound investigated its effects in vitro, focusing on its cytotoxic and anti-angiogenic properties on human cell lines, rather than its antibacterial efficacy against Mycobacterium tuberculosis. Therefore, without any preclinical animal data on bacterial load reduction, it is not possible to provide detailed research findings or generate data tables on this specific topic as requested.

Metabolic and Pharmacokinetic Research on Pyruvic Acid Calcium Isoniazid in Pre Clinical Models

Biotransformation Pathways of Pyruvic Acid Calcium Isoniazid (B1672263) in Animal Systems

The biotransformation of pyruvic acid calcium isoniazid, a compound formed by the conjugation of isoniazid (INH) with pyruvic acid, is a critical area of research for understanding its efficacy and safety profile. Pre-clinical studies in animal models have begun to elucidate the metabolic fate of this compound, particularly in comparison to its parent drug, isoniazid.

Identification and Characterization of this compound Metabolites

In animal systems, this compound is believed to undergo hydrolysis, potentially releasing isoniazid and pyruvic acid. capes.gov.br The subsequent metabolism would then likely follow the well-established pathways of isoniazid. The primary metabolites of isoniazid identified in animal models, such as rats, mice, and rabbits, include acetylisoniazid (B140540) (AcINH), isonicotinic acid (INA), and hydrazine (B178648) (Hz). nih.govnih.gov AcINH can be further hydrolyzed to form acetylhydrazine (AcHz), which can then be converted to diacetylhydrazine (DiAcHz). nih.govnih.gov

Additionally, isoniazid is known to react non-enzymatically with endogenous keto acids to form hydrazones. nih.gov In rat urine, isonicotinoylhydrazones of pyruvic acid and α-ketoglutaric acid have been identified following isoniazid administration. nih.govfrontiersin.org This suggests that even if this compound dissociates, the released isoniazid can still form hydrazones with pyruvic acid and other keto acids present in the body. nih.govfrontiersin.org

A study utilizing a liquid chromatography-mass spectrometry (LC-MS)-based metabolomic approach identified several INH-hydrazones in human urine, formed from the condensation of isoniazid with various keto acids that are intermediates in amino acid metabolism. nih.gov While this was a human study, it highlights the potential for similar metabolites to be formed in animal models.

Identified and Potential Metabolites of this compound in Animal Models

| Metabolite | Parent Compound | Formation Pathway |

| Isoniazid | This compound | Hydrolysis |

| Pyruvic Acid | This compound | Hydrolysis |

| Acetylisoniazid (AcINH) | Isoniazid | Acetylation |

| Isonicotinic Acid (INA) | Isoniazid, Acetylisoniazid | Hydrolysis |

| Hydrazine (Hz) | Isoniazid | Hydrolysis |

| Acetylhydrazine (AcHz) | Acetylisoniazid, Hydrazine | Hydrolysis, Acetylation |

| Diacetylhydrazine (DiAcHz) | Acetylhydrazine | Acetylation |

| Isonicotinoyl-Pyruvic Acid Hydrazone | Isoniazid, Pyruvic Acid | Non-enzymatic condensation |

| Isonicotinoyl-α-Ketoglutaric Acid Hydrazone | Isoniazid, α-Ketoglutaric Acid | Non-enzymatic condensation |

Role of Specific Enzymes in this compound Metabolism (e.g., N-acetyltransferase, amidase, cytochrome P450)

The metabolism of isoniazid, and by extension this compound following its likely dissociation, is heavily reliant on several key enzymes.

N-acetyltransferase (NAT) : This is a crucial enzyme in the metabolism of isoniazid. nih.gov Specifically, N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the acetylation of isoniazid to acetylisoniazid, a major metabolic pathway. nih.govnih.gov NAT2 also catalyzes the acetylation of hydrazine to acetylhydrazine and further to diacetylhydrazine. nih.gov The rate of acetylation, determined by genetic polymorphisms in the NAT2 gene, can significantly influence the pharmacokinetic profile of isoniazid and the formation of its metabolites. atsjournals.org

Amidase : Amidase enzymes are responsible for the hydrolysis of isoniazid to isonicotinic acid and hydrazine. nih.govpharmgkb.org They also hydrolyze acetylisoniazid to isonicotinic acid and acetylhydrazine. nih.govnih.gov This hydrolytic pathway is a significant route for isoniazid biotransformation.

Cytochrome P450 (CYP) : The cytochrome P450 system, particularly CYP2E1, is involved in the oxidation of isoniazid metabolites, such as acetylhydrazine and hydrazine, to reactive intermediates. frontiersin.orgnih.gov These reactive metabolites are thought to play a role in isoniazid-induced hepatotoxicity. frontiersin.org While direct metabolism of this compound by CYP enzymes has not been extensively studied, the involvement of this system in the downstream metabolism of its breakdown products is significant. frontiersin.orgnih.gov Quantum chemical studies have detailed the biotransformation of isoniazid by cytochromes, involving the formation of reactive intermediates like isonicotinoyldiazene and isonicotinoyl radical. nih.gov

Key Enzymes in the Metabolism of Isoniazid (and likely this compound)

| Enzyme | Role | Substrate(s) | Product(s) |

| N-acetyltransferase 2 (NAT2) | Acetylation | Isoniazid, Hydrazine, Acetylhydrazine | Acetylisoniazid, Acetylhydrazine, Diacetylhydrazine |

| Amidase | Hydrolysis | Isoniazid, Acetylisoniazid | Isonicotinic Acid, Hydrazine, Acetylhydrazine |

| Cytochrome P450 (e.g., CYP2E1) | Oxidation | Acetylhydrazine, Hydrazine | Reactive metabolites |

Comparative Metabolic Patterns of this compound Versus Parent Isoniazid

Pre-clinical research suggests that the metabolic pattern of this compound is largely similar to that of isoniazid, with the key difference being the initial absorption and potential hydrolysis of the compound. capes.gov.br A comparative study indicated that while the excretion of free isoniazid and its hydrazone and acetyl derivatives was lower after administration of isoniazone calcium pyruvate (B1213749), the relative proportions of these metabolites were the same for both drugs. capes.gov.br This suggests a similar metabolic fate once isoniazid is released into the system. capes.gov.br

The formation of the pyruvic acid hydrazone of isoniazid is a known metabolic step for isoniazid itself, occurring non-enzymatically. nih.govfrontiersin.org Therefore, administering this compound could be seen as providing a pre-formed version of a natural metabolite, which may then dissociate to release isoniazid for further metabolism through acetylation and hydrolysis.

The primary distinction in their metabolic journey appears to be at the very beginning of the pharmacokinetic process. The slower absorption of isoniazone calcium pyruvate compared to isoniazid, as observed in some studies, could lead to a more sustained release of isoniazid, potentially altering the peak concentrations of both the parent drug and its subsequent metabolites. capes.gov.br

Absorption, Distribution, and Elimination Kinetics in Pre-clinical Studies

The pharmacokinetic profile of this compound has been investigated in pre-clinical models to understand how its chemical structure influences its absorption, distribution, and elimination compared to isoniazid.

Oral Absorption Profiles in Animal Models

Studies in animal models have indicated that the oral absorption of this compound may differ from that of isoniazid. One comparative study noted that absorption after oral ingestion of isoniazone calcium pyruvate was slower but more prolonged than with equivalent doses of isoniazid. capes.gov.br This resulted in lower peak serum concentrations of active drug initially, but these levels tended to become higher after the peak period. capes.gov.br

The slower absorption could be attributed to the need for the compound to be hydrolyzed to isoniazid prior to or during absorption from the gastrointestinal tract. capes.gov.br However, evidence on whether this hydrolysis occurs before absorption is inconclusive. capes.gov.br The formation of a hydrazone species can make isoniazid less available for absorption, and the administration of this compound may influence this dynamic. pharmgkb.org

Tissue Distribution and Bio-distribution Studies in Animal Models

Once absorbed, isoniazid is known to distribute widely throughout the body tissues and fluids. nih.govinchem.org It penetrates into all body tissues, with significant amounts found in the skin, which can act as a storage depot. inchem.org Isoniazid also crosses the placenta and is found in milk at concentrations similar to maternal plasma levels. inchem.org

While specific tissue distribution studies for this compound are not extensively detailed in the available literature, it is expected that once hydrolyzed to isoniazid, its distribution would follow a similar pattern. Studies on isoniazid-loaded nanoparticles in rats have shown significant distribution to various tissues, including the brain. nih.gov The slower absorption of this compound could potentially lead to a more sustained distribution to tissues over time compared to the rapid distribution seen with standard isoniazid. capes.gov.br

Further research is needed to fully characterize the tissue distribution of this compound and to determine if the pyruvic acid moiety influences its uptake or retention in specific organs.

Excretion Routes and Metabolite Profiles in Animal Models

The excretion of this compound, a derivative of isoniazid (INH), is intrinsically linked to the metabolic fate of its parent compound, isoniazid. Following administration, INH and its metabolites are primarily eliminated from the body through urinary excretion. inchem.orgpharmgkb.org Studies in various animal models, including rats and mice, have been instrumental in elucidating the excretion pathways and identifying the array of metabolites formed. nih.govnih.gov

The major route of metabolism for isoniazid is hepatic acetylation, a process governed by the N-acetyltransferase 2 (NAT2) enzyme, leading to the formation of acetylisoniazid. inchem.orgnih.gov This metabolite, along with others, is then predominantly excreted in the urine. inchem.org Research has shown that between 50% and 70% of an administered isoniazid dose is excreted in the urine within 24 hours. droracle.aidrugbank.com While the majority of elimination occurs via the kidneys, small quantities of isoniazid and its metabolites can also be found in saliva, sputum, and feces. inchem.orgdroracle.ai

In animal models, specifically rats, researchers have identified several key metabolites in the urine following isoniazid administration. These include isonicotinic acid and acetylhydrazine, which are formed from the hydrolysis of acetylisoniazid. inchem.orgnih.gov Isonicotinic acid can be further conjugated with glycine (B1666218) to form isonicotinyl-glycine. nih.gov

A significant aspect of isoniazid metabolism is the non-enzymatic formation of hydrazones through condensation with endogenous keto acids. nih.govfrontiersin.org In rat urine, isonicotinoylhydrazones of pyruvic acid and α-ketoglutaric acid have been identified. nih.govnih.gov The formation of the pyruvic acid hydrazone of isoniazid is noted to be more prominent than the α-ketoglutaric acid hydrazone. frontiersin.org This reaction is considered a contributing factor to the depletion of vitamin B6 observed during isoniazid therapy. frontiersin.org

The use of different animal models has highlighted some species-specific differences in metabolism and toxicity, which can influence metabolite profiles. For instance, while rats have been commonly used, some studies suggest they may not fully replicate human patterns of isoniazid-induced liver injury. nih.gov Nevertheless, studies in mice and rabbits have provided valuable insights into the toxic potential of metabolites like hydrazine (Hz) and acetylhydrazine (AcHz), which can cause microvesicular steatosis and hepatic necrosis in these models. frontiersin.orgresearchgate.net

The table below summarizes the primary excretion routes and major metabolites of isoniazid identified in pre-clinical animal models.

| Excretion Route | Major Metabolites Identified in Animal Models | Animal Model(s) |

| Urinary Excretion | Acetylisoniazid | Rat, Mouse |

| Isonicotinic acid | Rat | |

| Acetylhydrazine | Rat, Mouse, Rabbit | |

| Diacetylhydrazine | Rat | |

| Isonicotinoylhydrazone of pyruvic acid | Rat | |

| Isonicotinoylhydrazone of α-ketoglutaric acid | Rat | |

| Fecal Excretion | Minor amounts of unchanged drug and metabolites | General |

| Saliva/Sputum | Minor amounts of unchanged drug | General |

Pharmacokinetic Modeling of this compound in Pre-clinical Contexts

Pharmacokinetic (PK) modeling plays a crucial role in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like this compound. While specific PK models for the calcium salt of isoniazid pyruvic acid are not extensively detailed in the available literature, the pharmacokinetic behavior of the parent compound, isoniazid, has been thoroughly studied and modeled, providing a foundational understanding. droracle.ainih.govmedrxiv.org These models are essential for translating pre-clinical findings to clinical applications and for optimizing treatment regimens. diva-portal.org

Pharmacokinetic models for isoniazid typically describe its rapid absorption from the gastrointestinal tract, with peak plasma concentrations generally reached within one to two hours after oral administration. inchem.orgdroracle.ai The drug is characterized by its wide distribution into all body fluids and tissues and has low plasma protein binding. inchem.orgdroracle.ai

A key feature of isoniazid pharmacokinetics, and a critical parameter in any PK model, is the genetically determined rate of its metabolism, primarily through acetylation. inchem.orgdrugbank.com This leads to a bimodal population distribution of "slow" and "rapid" acetylators, which significantly impacts the drug's half-life and exposure. inchem.org PK models for isoniazid must account for this variability. For instance, in slow acetylators, the plasma half-life of isoniazid is longer (2 to 5 hours) compared to rapid acetylators (0.5 to 1.6 hours). inchem.orgdrugbank.com

Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of isoniazid and its primary metabolite, acetylisoniazid. nih.gov These models often utilize a one-compartment model with first-order absorption and elimination to describe the kinetics of both the parent drug and its metabolite. nih.gov Such integrated models can quantify the influence of factors like the NAT2 genotype on the drug's clearance and metabolite formation. nih.gov

Physiologically-based pharmacokinetic (PBPK) models have also been developed for first-line anti-tuberculosis drugs, including isoniazid. medrxiv.org These models are more complex, incorporating physiological and anatomical data to simulate drug concentrations in various tissues and organs. medrxiv.org PBPK models are valuable for predicting drug disposition at extrapulmonary sites of infection and for understanding the impact of physiological changes on drug pharmacokinetics. medrxiv.org

The table below presents typical pharmacokinetic parameters for isoniazid derived from modeling studies, which would be foundational for any model of this compound.

| Pharmacokinetic Parameter | Description | Typical Value Range (Isoniazid) |

| Tmax (Time to Peak Concentration) | Time at which the maximum plasma concentration is reached. | 1 - 2 hours inchem.orgdroracle.ai |

| t1/2 (Elimination Half-life) | Time required for the plasma concentration to decrease by half. | Rapid Acetylators: 0.5 - 1.6 hoursSlow Acetylators: 2 - 5 hours inchem.orgdrugbank.com |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | ~0.6 L/kg inchem.org |

| CL/F (Apparent Oral Clearance) | The rate at which the drug is removed from the body after oral administration. | Varies significantly based on acetylator status. |

| Ka (Absorption Rate Constant) | Rate at which the drug is absorbed from the gut into the systemic circulation. | Varies depending on formulation and individual factors. |

Analytical Methodologies for Pyruvic Acid Calcium Isoniazid Quantification and Characterization

Electrochemical and Bioanalytical Approaches

Electrochemical and bioanalytical methods offer sensitive and rapid platforms for the determination of isoniazid (B1672263). These techniques include classical potentiometric titrations and modern biosensor-based assays, which provide high selectivity and efficiency.

Potentiometric titration is a well-established analytical technique used for the quantitative analysis of isoniazid in pharmaceutical formulations. These methods are typically based on redox or complexometric reactions, with the endpoint being detected by a significant change in potential. Various electrode systems have been developed to enhance the accuracy and reliability of these titrations.

One common approach involves the oxidation of the hydrazide group in isoniazid. For instance, a simple and rapid potentiometric back-titration method uses a known excess of copper(II) ions to oxidize isoniazid. The unreacted copper(II) is then titrated with ascorbic acid using a lab-made Copper Based Mercury Film Electrode (CBMFE). Another method involves treating isoniazid with iodine, followed by the titration of the iodide produced (which is equivalent to the isoniazid amount) with silver nitrate, also using a CBMFE as the indicator electrode.

Argentometric titrations have also been employed, where isoniazid acts as a reducing titrant for silver ions in an alkaline medium. The endpoint of this reaction can be determined using metallic silver and saturated calomel electrodes. To improve detection and reliability, specially fabricated twin copper-based mercury film microelectrodes of different sizes have been utilized for the potentiotitrimetric determination of isoniazid. Non-aqueous titrations, where isoniazid dissolved in glacial acetic acid is titrated with perchloric acid, represent another viable strategy, with the endpoint detected potentiometrically.

The study of isoniazid's interaction with metal ions, such as copper(II), nickel(II), and zinc(II), using glass electrode potentiometry helps in understanding the solution speciation, which is fundamental for developing accurate titrimetric methods.

Table 1: Summary of Potentiometric Methods for Isoniazid Analysis

| Titration Principle | Titrant | Electrode System | Key Features |

|---|---|---|---|

| Back-titration after oxidation | Ascorbic Acid (for excess Cu(II)) | Copper Based Mercury Film Electrode (CBMFE) | Based on oxidation of INH by Cu(II) ions. |

| Indirect Titration | Silver Nitrate | Copper Based Mercury Film Electrode (CBMFE) | Based on titration of iodide produced from INH-iodine reaction. |

| Argentometric Titration | Isoniazid (as reducing titrant) | Metallic Silver and Saturated Calomel Electrodes | Based on the reduction of Ag+ ions by isoniazid. |

| Non-aqueous Titration | Perchloric Acid | Glass Electrode | Performed in a glacial acetic acid medium. |

Biosensors represent a significant advancement in the selective and sensitive detection of isoniazid. These devices typically immobilize a biological component, such as an enzyme, onto a transducer to generate a measurable signal upon interaction with the target analyte.

A notable example is an enzyme-based biosensor for the sensitive electrochemical determination of isoniazid. In this design, a glassy carbon electrode (GCE) is modified with multiwalled carbon nanotubes (MWCNTs) and titanium oxide nanoparticles (TiO₂NPs). The enzyme horseradish peroxidase (HRP) is then immobilized on this modified surface. The enzyme enhances the sensing ability of the electrode, leading to a significant increase in the anodic peak current during cyclic voltammetry—almost 8-fold greater than that of a bare GCE. This biosensor demonstrates excellent electrochemical performance, selectivity, and sensitivity for isoniazid detection.

The performance of such biosensors is often evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The developed sensors have shown high stability and repeatability, making them suitable for determining isoniazid in various samples without significant interference. The development of such sensors is part of a broader effort to create point-of-care testing technologies for monitoring drugs like isoniazid, which is crucial for personalized medicine. Research into isoniazid-derived probes and chemosensors for ion detection further underscores the versatility of its chemical structure in developing new analytical tools.

Table 2: Characteristics of an HRP-Based Biosensor for Isoniazid Detection

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.0335 µM | Differential Pulse Voltammetry (DPV) | |

| Limit of Quantification (LOQ) | 0.1118 µM | Differential Pulse Voltammetry (DPV) | |

| Anodic Peak Current | ~8-fold increase vs. bare GCE | Cyclic Voltammetry (CV) | |

| Supporting Electrolyte | Phosphate Buffer Solution (pH 7) | CV and DPV |

Method Validation and Quality Control Parameters for Pyruvic Acid Calcium Isoniazid Analysis

Method validation is a critical requirement for any analytical procedure to ensure its suitability for the intended purpose. For the analysis of this compound, validation parameters established for isoniazid quantification methods, particularly chromatographic techniques like HPLC, are directly relevant. These parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, robustness, and detection limits.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often confirmed by comparing chromatograms of blank samples with those of spiked samples to ensure no interference at the retention time of the analyte.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For isoniazid, linearity has been established over various concentration ranges in different HPLC methods. For example, one method showed linearity from 0.89 to 71.36 μg/mL, while another was linear from 40 to 100 µg/mL. The strength of the linear relationship is typically confirmed by a high correlation coefficient (r²), often greater than 0.99.

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies. Known amounts of the standard drug are added to a sample and the percentage recovery is calculated. For isoniazid, recovery values are typically expected to be within 98-102%, with studies showing results like 97.3-99.6% and 89.8-96.6% or a mean percentage recovery of 99.83%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. For isoniazid analysis, the coefficient of variation (CV%) for precision is generally required to be less than 15%, with reported values often below 10.39%.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition, pH, and flow rate.

Detection and Quantification Limits (LOD and LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For an HPLC-UV method, the LOD and LOQ for isoniazid have been reported as 0.5 µg/mL and 1.75 µg/mL, respectively. Another method reported an LOQ of 0.89 μg/mL. A micellar liquid chromatographic method reported an LOD of 10 ng/mL and an LOQ of 30 ng/mL.

Table 3: Validation Parameters for Isoniazid Quantification by HPLC

| Parameter | Typical Range / Value | Method |

|---|---|---|

| Linearity Range | 0.89 - 71.36 μg/mL | HPLC-UV |

| 40 - 100 µg/mL | RP-HPLC | |

| 0.03 - 10.0 μg/mL | Micellar Liquid Chromatography | |

| Accuracy (% Recovery) | 89.8 - 96.6% | HPLC-UV |

| 99.83% (mean) | RP-HPLC | |

| Precision (%RSD / %CV) | < 10.39% | HPLC-UV |

| < 16.0% | Micellar Liquid Chromatography | |

| Limit of Detection (LOD) | 0.5 µg/mL | RP-HPLC |

| 10 ng/mL | Micellar Liquid Chromatography | |

| Limit of Quantification (LOQ) | 0.89 μg/mL | HPLC-UV |

| 1.75 µg/mL | RP-HPLC | |

| 30 ng/mL | Micellar Liquid Chromatography |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyruvic Acid Calcium Isoniazid

Elucidation of Key Structural Motifs Contributing to Pyruvic Acid Calcium Isoniazid's Biological Activity

The biological activity of Pyruvic acid calcium isoniazid (B1672263), a derivative of the primary antituberculosis drug isoniazid (INH), is intrinsically linked to its distinct structural components: the isoniazid core and the pyruvic acid moiety. The traditional antitubercular activity of INH relies on its activation by the mycobacterial catalase-peroxidase enzyme, KatG. ekb.egnih.gov This process requires a free hydrazide (-CONHNH₂) group, which is subsequently converted into a reactive species that inhibits mycolic acid synthesis. ekb.egnih.gov

In this compound, the hydrazide group of isoniazid is condensed with pyruvic acid to form a hydrazone linkage (-CONHN=C(CH₃)COOH). researchgate.net This modification fundamentally alters the molecule's interaction with biological targets. Structure-activity relationship studies of isoniazid analogues have consistently shown that modification of the hydrazide moiety often abolishes or significantly reduces its original antitubercular activity. nih.govnih.gov The formation of the hydrazone means that this compound is unlikely to function as a prodrug for INH in the traditional sense, as the required free hydrazide is no longer present for KatG activation. ekb.egresearchgate.net

However, this structural alteration confers a new biological profile. Computational studies have identified isoniazid pyruvate (B1213749) as a potential inhibitor of the interaction between the SARS-CoV-2 spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. tandfonline.comresearchgate.net In this context, both the isoniazid portion and the newly introduced pyruvate group are key motifs. Docking studies indicate that the compound interacts with residues on the ACE2 receptor, suggesting that the entire molecular structure contributes to this novel binding activity. researchgate.net The formation of isoniazid-pyruvic acid hydrazone is also a known metabolic pathway for isoniazid in the body. researchgate.netnih.gov This derivatization, therefore, shifts the compound's biological activity away from direct antimycobacterial action towards new interactions, such as the inhibition of viral entry.

Computational Approaches to this compound SAR/SPR Analysis (e.g., QSAR, molecular docking)

Computational methods, particularly molecular docking and quantum chemical calculations, have been instrumental in analyzing the structure-activity and structure-property relationships of this compound, often referred to as isoniazid pyruvate in these studies. These analyses have primarily focused on its potential as a repurposed therapeutic for COVID-19.

Molecular docking simulations have been used to investigate the binding of isoniazid pyruvate to the interface of the SARS-CoV-2 S-protein and the human ACE2 receptor. researchgate.net In one such study, isoniazid pyruvate was identified as a promising candidate from a large-scale virtual screening campaign, exhibiting a favorable docking score of -7.3 kcal/mol. explorationpub.com These studies suggest that isoniazid pyruvate may limit the binding of the SARS-CoV-2 S-protein to the ACE2 receptor, thereby restricting viral infection. researchgate.net Interaction mapping revealed that isoniazid pyruvate has significantly more interactions with the ACE2 receptor compared to the S-protein, which is a desirable characteristic for an interface inhibitor. researchgate.net

Further advanced computational analysis using a two-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method provided deeper insights into its binding affinity. tandfonline.comresearchgate.net This quantum chemical approach calculated a strong binding energy (E_b) of greater than -40.0 kcal/mol for the isoniazid pyruvate complex at the S-protein:ACE2 interface. tandfonline.comresearchgate.net Such a high binding energy underscores the potential for a strong and stable interaction. These ONIOM-level studies are effective for interpreting the noncovalent interactions involving key residues like arginine, histidine, and lysine (B10760008) within the active site. tandfonline.com

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented, QSAR studies on isoniazid derivatives are common. nih.govjournalmedicals.com These studies generally aim to correlate physicochemical descriptors with antitubercular activity and are used to rationally design new derivatives, often focusing on overcoming resistance. nih.govfrontiersin.orgacs.org The computational findings for isoniazid pyruvate, however, highlight a shift in its biological application, guided by docking and binding energy calculations rather than traditional QSAR for antitubercular effects.

| Computational Method | Target | Finding | Reference |

|---|---|---|---|

| Molecular Docking | SARS-CoV-2 S-protein/ACE2 Interface | Docking Score: -7.3 kcal/mol | explorationpub.com |

| ONIOM(B3LYP/6-31G*:PM7) | SARS-CoV-2 S-protein/ACE2 Interface | Binding Energy (E_b) > -40.0 kcal/mol | tandfonline.com |

| Interaction Mapping | SARS-CoV-2 S-protein/ACE2 Interface | Exhibits twice as many interactions with ACE2 receptor than with the S-protein. | researchgate.net |

Derivatization Strategies and Their Impact on this compound's Biological Profile

This compound is itself a product of a derivatization strategy applied to isoniazid. This strategy involves a condensation reaction between the hydrazide functional group of isoniazid and the ketone group of pyruvic acid, resulting in a hydrazone derivative. researchgate.net The synthesis of hydrazone derivatives is a widely used approach in medicinal chemistry to modify the biological profile of a parent drug. mdpi.comnih.gov This modification can alter pharmacokinetics, reduce toxicity, or introduce new biological activities. researchgate.netnih.gov

The impact of this specific derivatization on isoniazid's biological profile is significant. The primary antitubercular mechanism of isoniazid requires the free hydrazide moiety for activation by the KatG enzyme. ekb.egnih.gov By converting the hydrazide to a hydrazone, the resulting compound, this compound, is rendered inactive through this primary pathway. nih.gov However, this chemical modification is not a dead end; instead, it creates a new chemical entity with a distinct biological profile.

Drug Delivery Systems and Formulation Research for Pyruvic Acid Calcium Isoniazid in Pre Clinical Settings

Nanotechnology-Based Delivery Systems for Isoniazid (B1672263) Derivatives

Nanotechnology offers promising avenues for improving the delivery of isoniazid and its derivatives. By encapsulating the drug within nano-sized carriers, it is possible to overcome challenges associated with conventional formulations, such as poor solubility and rapid metabolism.

Liposomal Formulations for Enhanced Intracellular Delivery

Liposomes, which are vesicular structures composed of lipid bilayers, are well-suited for delivering drugs to macrophages, the primary host cells for Mycobacterium tuberculosis. The encapsulation of isoniazid and its derivatives within liposomes can enhance their intracellular concentration and prolong their therapeutic effect.

Pre-clinical studies have demonstrated the potential of liposomal formulations for anti-tuberculosis therapy. For instance, the co-encapsulation of isoniazid and rifampicin (B610482) in liposomes has been shown to increase their encapsulation efficiency and extend their release profile compared to formulations containing a single drug. nih.gov In a study by Zaru et al., various multilamellar vesicle formulations made of different lipids were developed, with a formulation of DSPC/Chol at a 2:1 molar ratio showing good encapsulation efficacy for rifampicin and high nebulization efficiency. medscape.com Furthermore, a study on co-encapsulated rifampicin and isoniazid liposomes reported an elevated plasma elimination half-life and a decrease in elimination rate constants for both drugs in vivo, suggesting a retarded release from circulation. researchgate.net The development of lipid-drug conjugates (LDCs) containing isoniazid has also shown promise, with LDCs exhibiting a high drug load and the ability to be taken up efficiently by macrophages, leading to improved intracellular delivery. acs.orgfrontiersin.org

Interactive Table: Research Findings on Liposomal Formulations of Isoniazid and its Derivatives

| Formulation | Key Findings | Reference |

|---|---|---|

| Isoniazid and Rifampicin Co-encapsulated Liposomes | Increased individual encapsulation percentage and extended drug release compared to single-drug formulations. | nih.gov |

| Rifampicin and Isoniazid Co-encapsulated Liposomes | Elevated plasma elimination half-life and decreased elimination rate constants in vivo. | researchgate.net |

| Isoniazid Lipid-Drug Conjugates (LDCs) | High drug load (92.73 ± 6.31% w/w) and efficient uptake by THP-1 macrophages. | acs.org |

| O-steroyl amylopectin (B1267705) (O-SAP) targeted liposomes | Once-a-week administration of encapsulated rifampicin and isoniazid showed significant reduction in bacilli in lungs, liver, and spleen of mice. | medscape.com |

These findings suggest that liposomal formulations of Pyruvic acid calcium isoniazid could be a viable strategy to enhance its delivery to infected macrophages and improve its therapeutic index.

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles, fabricated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for the controlled release of anti-tuberculosis drugs. These nanoparticles can protect the encapsulated drug from degradation and provide sustained release over an extended period.

Research has shown that PLGA nanoparticles can effectively encapsulate isoniazid and other anti-tuberculosis drugs. frontiersin.org For example, mannosamine-modified PLGA-PEG nanoparticles loaded with rifapentine (B610483) and isoniazid have been developed for targeted delivery to macrophages. acs.org These nanoparticles exhibited a high drug loading rate and sustained drug release for over 72 hours. acs.org In another study, a nanoenabled delivery system using a hydrophobic isoniazid analogue in PLGA nanoparticles enhanced mycobacterial killing by macrophages. asm.org Furthermore, freeze-dried isoniazid-loaded poly-ε-caprolactone (PCL) nanoparticles have demonstrated excellent stability, high encapsulation efficiency (82.26 ± 4.36%), and sustained drug release over 48 hours. iapchem.org

Interactive Table: Research on Polymeric Nanoparticles for Isoniazid Delivery

| Polymer | Drug(s) | Key Findings | Reference |

|---|---|---|---|

| PLGA | Isoniazid | Mycolic acid-coated nanoparticles showed increased phagocytic uptake by infected macrophages. | frontiersin.org |

| PLGA-PEG-Mannosamine | Rifapentine and Isoniazid | Average particle size of 117.67 nm, sustained release over 72 hours, and enhanced macrophage uptake. | acs.org |